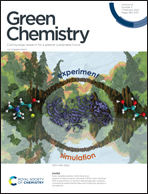Almost complete dissolution of woody biomass with tetra-n-butylphosphonium hydroxide aqueous solution at 60 °C†
Green Chemistry Pub Date: 2015-07-02 DOI: 10.1039/C5GC00646E
Abstract
Dissolution of several kinds of woods was examined in tetra-n-butylphosphonium hydroxide ([P4,4,4,4]OH) aqueous solution. Since there is a strong correlation between the dissolution degrees and the Klason lignin contents of the wood, lignin degradation and removal were found to be necessary for efficient dissolution of several woods such as cedar. It was found that moderate heating (60 °C) and addition of H2O2 aqueous solution to 50% [P4,4,4,4]OH aqueous solution are quite effective to dissolve wood. Cedar powder (final concentration of 5.0 wt%) was almost completely dissolved in this aqueous solution at 60 °C under mild stirring for 24 h. This efficient wood dissolution was caused by partial degradation of lignin.

Recommended Literature
- [1] Electrochemical detection of single micelles through ‘nano-impacts’†
- [2] Facile fabrication of self-assembled nanostructures of vertically aligned gold nanorods by using inkjet printing†
- [3] Molecular self-assembly in a model amphiphile system
- [4] Efficient transfection and long-term stability of rno-miRNA-26a-5p for osteogenic differentiation by large pore sized mesoporous silica nanoparticles
- [5] UVA-induced neurotoxicity in Japanese medaka (Oryzias latipes)
- [6] The Ganges–Brahmaputra–Meghna delta system: biophysical models to support analysis of ecosystem services and poverty alleviation†
- [7] Halogen-, oxidant- and directing group-free synthesis of donor–acceptor type conjugated polymers†
- [8] Action-FRET of β-cyclodextrin inclusion complexes†
- [9] Rapid in situ endothelialization of a small diameter vascular graft with catalytic nitric oxide generation and promoted endothelial cell adhesion
- [10] Fabrication of a reversible thermochromism based temperature sensor using an organic–inorganic composite system

Journal Name:Green Chemistry
Research Products
-
CAS no.: 135861-49-3
-
CAS no.: 107231-15-2
-
CAS no.: 113435-99-7









